Uracil

HCV NS5B polymerase Nucleotide analog Chain termination

(2′R)-2′-Deoxy-2′-fluoro-2′-C-methyluridine (also designated PSI-6206, RO-2433, or GS-331007) is a 2′-modified uridine nucleoside analog with a fluorine atom and a methyl group at the 2′-position of the ribose ring. This compound is the deaminated metabolite of PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) and serves as the unphosphorylated parent of PSI-7409, the active 5′-triphosphate metabolite of the clinically approved HCV drug sofosbuvir.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 87009-12-9
Cat. No. B10753778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil
CAS87009-12-9
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=CNC(=O)NC1=O
InChIInChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
InChIKeyISAKRJDGNUQOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.6 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Uracil Intermediate for Antiviral Nucleoside Analogs – (2′R)-2′-Deoxy-2′-fluoro-2′-C-methyluridine Overview


(2′R)-2′-Deoxy-2′-fluoro-2′-C-methyluridine (also designated PSI-6206, RO-2433, or GS-331007) is a 2′-modified uridine nucleoside analog with a fluorine atom and a methyl group at the 2′-position of the ribose ring. This compound is the deaminated metabolite of PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) and serves as the unphosphorylated parent of PSI-7409, the active 5′-triphosphate metabolite of the clinically approved HCV drug sofosbuvir [1]. The 2′-fluoro substitution enhances metabolic stability and resistance to enzymatic degradation, while the 2′-C-methyl modification provides steric hindrance that increases selectivity toward viral RNA-dependent RNA polymerases . It is a vital pharmaceutical intermediate for antiviral research, particularly targeting hepatitis C virus (HCV) NS5B polymerase inhibition [2].

Why 2′-Deoxy-2′-fluoro-2′-C-methyluridine Cannot Be Substituted by Generic Uridine Analogs


Structural modifications at the 2′-position of the ribose ring in nucleoside analogs critically determine antiviral potency, metabolic stability, and selectivity. The combination of 2′-fluoro and 2′-C-methyl groups in this compound creates a unique electronic and steric environment that influences sugar puckering and polymerase incorporation kinetics [1]. The free nucleoside PSI-6206 itself exhibits low direct antiviral activity (EC90 > 100 μM in HCV replicon assays), highlighting that its utility lies exclusively as a validated precursor to the active triphosphate species and as a critical intermediate for phosphoramidate prodrug synthesis . Substitution with unmodified uridine or analogs lacking the 2′-fluoro/2′-C-methyl dual modification results in loss of metabolic activation competence or severe attenuation of NS5B polymerase inhibition. For example, substituting the furanose oxygen with sulfur (4′-thionucleoside analog) causes a 100-fold reduction in antiviral activity compared to the sofosbuvir-derived active triphosphate, demonstrating the structural intolerance of the HCV polymerase binding pocket [2]. Procurement of non-validated alternatives may compromise downstream prodrug synthesis yields or yield inactive metabolites.

Quantitative Comparative Evidence: 2′-Deoxy-2′-fluoro-2′-C-methyluridine vs. Analogs and Derivatives


NS5B Polymerase Inhibition Potency of Active Triphosphate vs. Parent Nucleoside

The unphosphorylated compound PSI-6206 (2′-deoxy-2′-fluoro-2′-C-methyluridine) is a weak direct inhibitor of HCV replication, with an EC90 > 100 μM in the subgenomic HCV replicon assay . In contrast, its intracellularly generated 5′-triphosphate metabolite PSI-7409 is a potent inhibitor of HCV NS5B polymerase, with IC50 values of 1.6 μM (GT 1b), 2.8 μM (GT 2a), 0.7 μM (GT 3a), and 2.6 μM (GT 4a) . This ~60- to >140-fold enhancement in potency upon phosphorylation underscores that the compound's value is as a prodrug precursor, not as a direct antiviral agent.

HCV NS5B polymerase Nucleotide analog Chain termination

Comparative Antiviral Activity: 4′-Thio Analog vs. Sofosbuvir-Derived Triphosphate

Replacement of the furanose ring oxygen with sulfur in the 4′-position produces 2′-deoxy-2′-fluoro-2′-C-methyl-β-D-4′-thiouridine, an analog of the parent nucleoside. The phosphoramidate prodrug of this 4′-thio analog exhibits an EC50 of 2.99 μM in the HCV replicon assay [1]. This represents an approximately 100-fold reduction in antiviral activity compared to the clinically established sofosbuvir (which delivers the 2′-fluoro-2′-C-methyluridine monophosphate intermediate), demonstrating the critical role of the furanose oxygen in maintaining optimal polymerase binding and inhibition [1].

4′-thionucleoside Sofosbuvir HCV replicon

Structural Requirement for Sugar Ring Modifications: Cyclopentyl Carbocyclic Analog Fails to Inhibit HCV

A cyclopentyl carbocyclic analog of 2′-deoxy-2′-fluoro-2′-C-methyluridine (compound 11) and its corresponding phosphoramidate prodrug (compound 15) were synthesized and evaluated as inhibitors of HCV NS5B polymerase [1]. Both the parent carbocyclic nucleoside and its prodrug failed to inhibit HCV replication, in stark contrast to the furanose-containing 2′-deoxy-2′-fluoro-2′-C-methyluridine-derived prodrugs PSI-7851 and PSI-7977, which demonstrated potent antiviral activity in clinical trials [1]. This indicates that the furanose ring structure is indispensable for productive binding to the HCV polymerase active site.

Carbocyclic nucleoside HCV NS5B polymerase Structural analog

Physicochemical and Storage Stability Specifications for Procurement

Procurement-grade 2′-deoxy-2′-fluoro-2′-C-methyluridine requires specific storage and handling conditions to maintain integrity. The compound has a melting point of 237–238°C and a predicted pKa of 9.39 . It is soluble in DMSO and methanol (with warming) but has limited aqueous solubility . Storage specifications mandate sealed containers in a dry environment at −20°C to prevent degradation . These defined specifications contrast with simpler uridine analogs that may tolerate ambient storage, and they directly inform procurement, handling, and quality control protocols.

Melting point Storage conditions Purity specification

Differential Resistance to Excision Distinguishes Uracil vs. Cytidine Base in Triphosphate Form

Mechanistic studies of NS5B polymerase inhibition reveal that the UTP analog (2′-fluoro-2′-C-methyluridine triphosphate) is a more effective inhibitor than the corresponding CTP analog (2′-fluoro-2′-C-methylcytidine triphosphate) due to superior resistance to ATP-dependent excision [1]. Both analogs are incorporated into the growing primer by NS5B, but the 2′C-modified UTP analog demonstrates reduced susceptibility to excision, thereby prolonging chain termination [1]. This provides a mechanistic basis for the distinct inhibitory profiles of sofosbuvir (uridine-based prodrug) versus mericitabine (cytidine-based prodrug).

Excision resistance NS5B polymerase Chain terminator

Procurement-Driven Application Scenarios for 2′-Deoxy-2′-fluoro-2′-C-methyluridine


Synthesis of Phosphoramidate Prodrugs (e.g., Sofosbuvir and Next-Generation Analogs)

This compound serves as the essential nucleoside intermediate for the preparation of phosphoramidate prodrugs targeting HCV NS5B polymerase. The 2′-fluoro-2′-C-methyluridine scaffold is the validated core for sofosbuvir (PSI-7977) synthesis, with patent coverage extending to composition claims comprising HCV NS3 protease inhibitors in combination with phosphoramidate prodrugs of this nucleoside [1]. Procurement of this specific intermediate, rather than unmodified uridine or alternative 2′-modified analogs, is required to ensure that the resulting prodrugs undergo correct intracellular triphosphorylation to yield the active PSI-7409 species. The quantitative evidence demonstrates that 4′-thio analogs lose ~100-fold activity and carbocyclic analogs are completely inactive [2][3], making this specific furanose scaffold non-negotiable.

Mechanistic Studies of NS5B Polymerase Inhibition and Chain Termination

Researchers investigating the molecular mechanisms of nucleoside analog chain terminators require the authentic 2′-deoxy-2′-fluoro-2′-C-methyluridine as a reference standard for triphosphate synthesis and enzymatic incorporation studies. The compound's triphosphate form (PSI-7409) is a competitive inhibitor of HCV RNA-dependent RNA polymerase and acts as a non-obligate chain terminator [1]. The differential excision resistance between the UTP analog and the corresponding CTP analog provides a mechanistic rationale for the clinical superiority of uridine-based inhibitors [2]. Procurement of the correct nucleoside is essential for generating the authentic triphosphate standard; substituting an unmodified uridine or a 2′-methyl-only analog would yield a triphosphate with different incorporation kinetics and excision susceptibility, compromising the validity of mechanistic studies.

Quality Control Reference Standard for Sofosbuvir Manufacturing and Impurity Profiling

In the commercial manufacture of sofosbuvir and related nucleotide prodrugs, 2′-deoxy-2′-fluoro-2′-C-methyluridine serves as a critical impurity marker and reference standard. The compound is the deaminated metabolite of the cytidine intermediate PSI-6130 and may appear as a process-related impurity in synthetic pathways [1]. Pharmaceutical manufacturers and contract research organizations procure this compound to establish analytical methods (HPLC, LC-MS) for impurity detection and quantification. The defined physicochemical specifications—melting point 237–238°C, predicted pKa 9.39, and storage at −20°C in sealed dry containers—provide essential parameters for reference standard handling and certificate of analysis documentation [2].

Antiviral Drug Discovery: Scaffold for Pan-Genotype HCV Inhibitor Development

The 2′-fluoro-2′-C-methyluridine scaffold has demonstrated pan-genotype inhibitory activity against HCV NS5B polymerase, with the active triphosphate exhibiting IC50 values ranging from 0.7 μM (GT 3a) to 2.8 μM (GT 2a) across genotypes 1b, 2a, 3a, and 4a [1]. This broad genotype coverage contrasts with earlier nucleoside analogs that showed genotype-dependent potency variations. Medicinal chemistry teams engaged in next-generation antiviral discovery procure this compound as a validated starting point for structure-activity relationship studies and novel prodrug design. The quantitative evidence of pan-genotype activity supports its continued use in research programs targeting both HCV and, more recently, other positive-strand RNA viruses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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